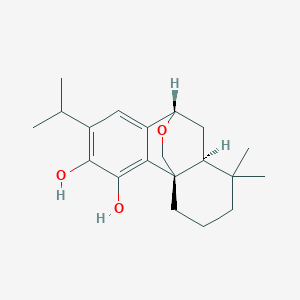

20-Deoxocarnosol

Description

from aerial parts of the Chilean medicinal plant Sphacele salviae (Lamiaceae); structure in first source

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1R,8S,10S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4-diol |

InChI |

InChI=1S/C20H28O3/c1-11(2)12-8-13-14-9-15-19(3,4)6-5-7-20(15,10-23-14)16(13)18(22)17(12)21/h8,11,14-15,21-22H,5-7,9-10H2,1-4H3/t14-,15-,20+/m0/s1 |

InChI Key |

XCVWKCGUFCXDHN-AUSJPIAWSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O)O |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O |

Synonyms |

20-deoxocarnosol |

Origin of Product |

United States |

Foundational & Exploratory

20-Deoxocarnosol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxocarnosol is a phenolic diterpene found in various plant species, particularly within the Lamiaceae family. Exhibiting noteworthy anti-inflammatory and antioxidant properties, this natural compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and insights into its potential mechanism of action through the modulation of cellular signaling pathways.

Natural Sources of this compound

This compound is primarily found in members of the Lamiaceae family, which includes a wide variety of culinary and medicinal herbs. The principal sources of this compound are species of Rosmarinus (rosemary) and Salvia (sage). While quantitative data for this compound is limited, the content of structurally related and more abundant diterpenes, such as carnosic acid and carnosol, has been extensively studied and provides an indication of promising sources.

Table 1: Quantitative Data of this compound and Related Diterpenes in Natural Sources

| Compound | Plant Source | Plant Part | Extraction Method | Concentration/Yield | Reference |

| This compound | Rosmarinus officinalis | Not Specified | Not Specified | IC50 for NO inhibition: >10 µM | [1] |

| Carnosic Acid | Rosmarinus officinalis | Leaves | Centrifugal Partition Chromatography | 39.7% of crude extract | [2][3] |

| Carnosol | Rosmarinus officinalis | Leaves | Centrifugal Partition Chromatography | 12.3% of crude extract | [2][3] |

| Carnosic Acid | Salvia officinalis | Leaves | Supercritical Fluid Extraction (20 MPa, 40 °C) | 120.0 µg/mg of extract | [4] |

| Carnosol | Salvia officinalis | Leaves | Supercritical Fluid Extraction (20 MPa, 50 °C) | 65.5 µg/mg of extract | [4] |

| Rosmarinic Acid | Salvia officinalis | Leaves | Maceration (70% ethanol) | 7.45 mg/g of extract | [5] |

Experimental Protocols: Isolation and Purification of this compound

Extraction of Diterpenes from Plant Material

This protocol is adapted from methods used for extracting carnosic acid and carnosol from rosemary and sage.

Materials:

-

Dried and powdered leaves of Rosmarinus officinalis or Salvia officinalis.

-

Ethanol (80% v/v).

-

n-Hexane.

-

Dichloromethane.

-

Rotary evaporator.

-

Filtration apparatus (e.g., Buchner funnel, filter paper).

-

Centrifuge.

Procedure:

-

Maceration: Mix 20 g of the powdered plant material with 200 ml of 80% ethanol. The mixture should be continuously stirred for two hours in a hot water bath. Following this, allow the mixture to stand for six days before reheating and filtering[6].

-

Solvent Extraction: An alternative method involves maceration with 70% ethanol at 45°C for 3-6 hours at a 1:6 (w/v) ratio of plant material to solvent[5].

-

Filtration and Concentration: Filter the ethanolic extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Liquid-Liquid Partitioning (Optional): To remove non-polar compounds, the crude extract can be dissolved in a suitable solvent and partitioned against n-hexane. The hexane layer is discarded, and the more polar layer containing the diterpenes is retained and concentrated.

Purification by Centrifugal Partition Chromatography (CPC)

This one-step purification method has been successfully used to isolate carnosic acid and carnosol from a crude rosemary extract and can be adapted for this compound[2][3].

Instrumentation:

-

Centrifugal Partition Chromatograph.

Solvent System:

-

A two-phase solvent system of hexane/ethyl acetate/methanol/water (3:2:3:2 v/v/v/v) is prepared and equilibrated[2].

Procedure:

-

Column Preparation: Fill the CPC column with the stationary phase (the denser aqueous phase) and then rotate the column at a set speed (e.g., 1800 rpm).

-

Sample Injection: Dissolve a known amount of the crude extract (e.g., 900 mg) in a suitable volume of the mobile phase (the less dense organic phase) and inject it into the column.

-

Elution: Pump the mobile phase through the column at a defined flow rate. The separation occurs as the compounds partition differently between the stationary and mobile phases.

-

Fraction Collection: Collect fractions of the eluent.

-

Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Isolation: Combine the fractions containing the purified this compound and evaporate the solvent.

Purification by High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique suitable for the final purification of this compound from a semi-purified extract.

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

C18 reversed-phase column.

Mobile Phase:

-

A gradient of methanol and water, both containing a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape, is typically used. The exact gradient program would need to be optimized.

Procedure:

-

Sample Preparation: Dissolve the semi-purified extract containing this compound in the initial mobile phase.

-

Injection: Inject the sample onto the preparative HPLC column.

-

Elution and Fraction Collection: Run the gradient program to separate the components of the extract. Collect fractions corresponding to the peak of this compound, identified by its retention time (determined using an analytical standard if available).

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

-

Solvent Removal: Remove the solvent from the purified fraction, typically by lyophilization or rotary evaporation, to obtain the solid compound.

Visualizations

Experimental Workflow

Caption: Proposed workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathway

Based on the known activity of the structurally similar compound carnosol, this compound is hypothesized to exert its antioxidant and anti-inflammatory effects through the activation of the Nrf2 signaling pathway.

Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. While its natural abundance appears to be lower than that of related diterpenes like carnosic acid and carnosol, established extraction and purification techniques for these compounds from Rosmarinus officinalis and Salvia officinalis provide a solid foundation for its targeted isolation. Further research is warranted to quantify this compound in a wider range of plant sources and to fully elucidate its mechanisms of action, particularly its interaction with key cellular signaling pathways such as the Nrf2 pathway. The methodologies and information presented in this guide are intended to support and facilitate these future research endeavors.

References

- 1. Carnosol and Related Substances Modulate Chemokine and Cytokine Production in Macrophages and Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-step isolation of carnosic acid and carnosol from rosemary by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iomcworld.com [iomcworld.com]

- 6. sjpas.com [sjpas.com]

The 20-Deoxocarnosol Biosynthetic Pathway in Salvia: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 20-deoxocarnosol, a significant abietane diterpenoid found in various Salvia species. This document details the enzymatic steps, key intermediates, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound and its Significance

This compound is a member of the abietane-type diterpenoid family, a class of secondary metabolites prevalent in the plant genus Salvia. These compounds are renowned for their diverse biological activities, including potent antioxidant, antimicrobial, and anti-inflammatory properties. As a close structural relative of the well-studied carnosic acid, this compound is of significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

The Core Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to the pathway of carnosic acid, a major antioxidant in many Lamiaceae species.[1] The pathway originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions catalyzed by specific classes of enzymes.

The initial steps involve the conversion of GGPP to the characteristic tricyclic abietane skeleton:

-

GGPP to (+)-Copalyl Diphosphate (CPP): The pathway is initiated by the class II diterpene synthase, copalyl diphosphate synthase (CPS) , which catalyzes the protonation-initiated cyclization of the linear GGPP molecule to form the bicyclic intermediate, (+)-copalyl diphosphate.[2][3]

-

(+)-CPP to Miltiradiene: Subsequently, a class I diterpene synthase, miltiradiene synthase (MS) , also known as kaurene synthase-like (KSL), facilitates a second cyclization and rearrangement of (+)-CPP to produce the tricyclic olefin, miltiradiene.[2][3]

-

Miltiradiene to Ferruginol: Miltiradiene then undergoes aromatization of its C-ring, a reaction catalyzed by a cytochrome P450 monooxygenase of the CYP76AH subfamily , to yield ferruginol.[3] This step is a critical branch point leading to various abietane diterpenoids.

The subsequent modifications of the abietane scaffold, particularly at the C-11, C-12, and C-20 positions, are crucial for the diversity of these compounds. The biosynthesis of this compound is believed to be an integral part of the multi-step oxidation of ferruginol leading to carnosic acid.

-

Hydroxylation of Ferruginol: Ferruginol is hydroxylated at the C-11 and C-12 positions. While the exact order can vary between Salvia species and the specific enzymes involved, the formation of 11-hydroxyferruginol is a key step. This reaction is catalyzed by members of the CYP76AH subfamily.[4]

-

Oxidation at C-20 leading to this compound: The crucial step towards this compound involves the oxidation of the C-20 methyl group of an 11-hydroxyferruginol-like precursor. This is catalyzed by cytochrome P450 enzymes belonging to the CYP76AK subfamily .[4][5] Specifically, enzymes like CYP76AK6, CYP76AK7, and CYP76AK8 are known to perform a series of three sequential oxidations at the C-20 position to convert 11-hydroxyferruginol into carnosic acid.[4] this compound is an intermediate in this cascade, representing the product of the initial oxidation steps before the final carboxylation to carnosic acid.

The functional divergence of these CYP76AK enzymes across different Salvia species is a key determinant of the specific abietane diterpenoid profiles observed.[5] Some species may accumulate intermediates like this compound due to variations in the expression levels or catalytic efficiencies of these enzymes.

Quantitative Data on Abietane Diterpenoids in Salvia

The concentration of this compound and related abietane diterpenoids can vary significantly between different Salvia species and even between different tissues of the same plant. The following tables summarize available quantitative data for key compounds in the pathway.

| Compound | Salvia Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Carnosic Acid | Salvia officinalis | Leaves | 3.42 (carnosol + carnosic acid) | HPLC | [6] |

| Carnosic Acid | Salvia fruticosa | Young Leaves | ~25 | HPLC | [2] |

| Carnosol | Salvia fruticosa | Young Leaves | ~2 | HPLC | [2] |

| Ferruginol | Salvia fruticosa | Trichomes | Detected | GC-MS | [2] |

Note: Quantitative data for this compound is not widely reported in the literature, highlighting a gap for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction of Abietane Diterpenoids from Salvia Plant Material

This protocol is suitable for the extraction of this compound and other related diterpenoids for subsequent analysis by HPLC or LC-MS.

Materials:

-

Dried and finely ground Salvia leaves

-

Methanol (HPLC grade)

-

70% (v/v) Ethanol in water

-

Ultrasound bath

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Weigh approximately 100 mg of dried, ground plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 70% ethanol.

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction of the plant material pellet with another 1.5 mL of 70% ethanol.

-

Pool the supernatants and evaporate to dryness using a rotary evaporator or a centrifugal vacuum concentrator.

-

Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Heterologous Expression of Salvia P450 Enzymes in Yeast

This protocol describes the functional characterization of CYP76AK enzymes by expressing them in Saccharomyces cerevisiae.

Materials:

-

Yeast expression vector (e.g., pESC-URA)

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Synthetic complete medium lacking uracil (SC-Ura) with glucose or galactose

-

Precursor substrate (e.g., ferruginol or 11-hydroxyferruginol)

-

Glass beads (425-600 µm)

-

Ethyl acetate

-

GC-MS or LC-MS system

Procedure:

-

Clone the full-length cDNA of the target CYP76AK gene into the yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).

-

Transform the expression construct into competent yeast cells using the lithium acetate/polyethylene glycol method.

-

Select positive transformants on SC-Ura plates with glucose as the carbon source.

-

Inoculate a single colony into 5 mL of SC-Ura liquid medium with 2% (w/v) glucose and grow overnight at 30°C with shaking.

-

Use the overnight culture to inoculate 50 mL of SC-Ura medium with 2% (w/v) galactose to an initial OD600 of 0.2. This induces the expression of the P450 enzyme.

-

After 16-24 hours of induction, add the substrate (e.g., 50 µM ferruginol) to the culture.

-

Continue the incubation for another 48-72 hours.

-

Harvest the yeast cells by centrifugation.

-

To extract the metabolites, resuspend the cell pellet in 1 mL of water and add an equal volume of glass beads and 500 µL of ethyl acetate.

-

Vortex vigorously for 5 minutes to lyse the cells and extract the products.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Repeat the ethyl acetate extraction.

-

Pool the ethyl acetate fractions, evaporate to dryness under a stream of nitrogen, and re-dissolve in a suitable solvent for GC-MS or LC-MS analysis.

In Vitro Enzyme Assays with Microsomal Preparations

This protocol allows for the kinetic characterization of the P450 enzymes.

Materials:

-

Yeast culture expressing the P450 of interest

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol)

-

NADPH

-

Substrate (e.g., 11-hydroxyferruginol)

-

Liquid nitrogen

-

Ultracentrifuge

Procedure:

-

Grow a large-scale yeast culture (e.g., 1 L) expressing the P450 enzyme as described above.

-

Harvest the cells by centrifugation and wash with extraction buffer.

-

Resuspend the cell pellet in extraction buffer and lyse the cells by vortexing with glass beads or using a French press.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.25).

-

The in vitro assay mixture (total volume of 100 µL) should contain:

-

50-100 µg of microsomal protein

-

1 mM NADPH

-

Varying concentrations of the substrate (e.g., 1-100 µM 11-hydroxyferruginol)

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction and extract the products with an equal volume of ethyl acetate.

-

Analyze the extracted products by LC-MS to determine enzyme activity and kinetic parameters.

Visualizing the Pathway and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: The biosynthetic pathway of this compound from GGPP in Salvia.

Caption: A typical workflow for the identification and characterization of P450 enzymes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Salvia is nearing completion, with the identification of the key enzyme families responsible for its formation. The CYP76AK subfamily plays a pivotal role in the C-20 oxidation that defines this and related compounds. This technical guide provides a comprehensive overview of the current understanding, along with practical protocols for researchers in the field.

Future research should focus on:

-

Precise identification of the specific CYP76AK orthologs in various high-value Salvia species that are responsible for the accumulation of this compound.

-

Detailed kinetic characterization of these enzymes to understand their substrate specificity and catalytic efficiency.

-

Quantitative profiling of this compound across a wider range of Salvia species and under different environmental conditions to identify rich natural sources.

-

Metabolic engineering strategies in microbial or plant chassis to overproduce this compound for pharmacological and industrial applications.

By building upon the knowledge presented in this guide, the scientific community can further unlock the potential of this compound and other valuable diterpenoids from the genus Salvia.

References

- 1. Carnosic acid biosynthesis elucidated by a syn... - Pergamos [pergamos.lib.uoa.gr]

- 2. Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Elucidation of the biosynthesis of carnosic acid and its reconstitution in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional divergence of CYP76AKs shapes the chemodiversity of abietane-type diterpenoids in genus Salvia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

An In-Depth Technical Guide to the Physicochemical Properties of 20-Deoxocarnosol

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxocarnosol, a naturally occurring abietane diterpene found in plants of the Salvia genus, has garnered significant interest within the scientific community for its potential therapeutic applications.[] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological activities, with a focus on its anti-inflammatory and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₈O₃ | [2][3] |

| Molecular Weight | 316.43 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid/powder | [2] |

| Melting Point | 180-183 °C | N/A |

| Boiling Point (Predicted) | 463.1 ± 45.0 °C | N/A |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | N/A |

| pKa (Predicted) | 9.60 ± 0.40 | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] Quantitative data: ≥ 50 mg/mL in DMSO.[2] | [2][3] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization and quality control. The following sections detail standardized experimental protocols for measuring the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed tightly to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transformed into a liquid (the end of melting) are recorded. This range represents the melting point of the sample.

Solubility Determination

Solubility is a critical parameter that affects a drug's bioavailability and formulation. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology: Shake-Flask and HPLC Analysis

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a sealed vial. The mixture is agitated in a constant temperature water bath or shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: The saturated solution is filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

HPLC Analysis: The clear filtrate is then appropriately diluted and analyzed by a validated HPLC method. A typical HPLC system for diterpenoid analysis would consist of a C18 reversed-phase column with a mobile phase gradient of methanol and water.[4] Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

-

Quantification: The concentration of this compound in the filtrate is determined by comparing its peak area to a standard calibration curve generated from known concentrations of the compound. The solubility is then expressed in units such as mg/mL or mol/L.

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly in the realms of anti-inflammatory and anticancer research.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound and related diterpenes have been shown to exert anti-inflammatory effects. A primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this pathway by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB p65.

Caption: Postulated mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assay

To investigate the anti-inflammatory effects of this compound, a typical in vitro experimental workflow would involve the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant therapeutic potential, particularly as an anti-inflammatory and anticancer agent. This technical guide provides a foundational understanding of its key characteristics and the experimental methodologies required for its study. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic utility and pave the way for its potential clinical application.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:94529-97-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

20-Deoxocarnosol: A Technical Guide to its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxocarnosol is a naturally occurring abietane diterpene found in various plant species, notably within the Lamiaceae family, including certain Salvia species.[] Structurally similar to the more extensively studied compounds carnosol and carnosic acid, this compound exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[2][3] As with any bioactive compound under investigation for pharmaceutical or nutraceutical applications, a thorough understanding of its stability and degradation profile is paramount for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the known stability characteristics of this compound, drawing upon available data and inferring its profile from closely related abietane diterpenes. It details potential degradation pathways, outlines experimental protocols for stability assessment, and visualizes key workflows and relationships to support further research and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability. Key known properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₃ | [4] |

| Molecular Weight | 316.43 g/mol | [4] |

| Melting Point | 180-183 °C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

| Appearance | Powder | [5] |

Stability Profile of this compound

Direct and extensive stability data for this compound is not widely available in the public domain. However, by examining the stability of structurally analogous compounds, namely carnosol and carnosic acid, a predictive stability profile can be constructed. Abietane diterpenes are generally susceptible to oxidation, particularly due to the phenolic hydroxyl groups which are key to their antioxidant activity.

Inferred Stability Under Various Conditions:

-

Thermal Stability: Based on its melting point of 180-183°C, this compound is expected to be relatively stable at ambient temperatures in a solid state. However, like other phenolic compounds, elevated temperatures, especially in the presence of oxygen and light, are likely to accelerate degradation.

-

Photostability: Exposure to light, particularly UV radiation, is a known factor in the degradation of phenolic compounds. It is anticipated that this compound will exhibit sensitivity to light, leading to oxidative degradation.

-

pH Stability: The stability of this compound is expected to be pH-dependent. The phenolic hydroxyl groups can be deprotonated under alkaline conditions, rendering the molecule more susceptible to oxidation. Acidic conditions might lead to other rearrangements or degradation pathways, although this is less characterized for this specific compound.

-

Oxidative Stability: The core antioxidant activity of this compound suggests its susceptibility to oxidation.[2][6] The presence of oxidizing agents will likely lead to the formation of various degradation products.

Potential Degradation Pathways

The degradation of this compound is likely to proceed through oxidation of the catechol moiety, similar to carnosic acid and carnosol. The primary degradation products would likely involve the formation of quinone-type structures.

Below is a conceptual workflow for investigating the forced degradation of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. The following protocols provide a general framework.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Dilute the stock solution with the relevant stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, purified water) to a final concentration suitable for analysis (e.g., 100 µg/mL).

Forced Degradation Studies

-

Acidic Conditions: Mix the working solution with an equal volume of 1 M HCl and keep at a specified temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

-

Alkaline Conditions: Mix the working solution with an equal volume of 1 M NaOH at room temperature. Withdraw and neutralize aliquots at shorter time intervals due to expected faster degradation.

-

Oxidative Conditions: Treat the working solution with 3-30% hydrogen peroxide at room temperature. Protect from light. Withdraw aliquots at various time points.

-

Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Photostability: Expose a solution of this compound to a calibrated light source (e.g., ICH option 2: UV and visible light).

Analytical Methodology

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

-

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 210-280 nm).

-

Injection Volume: 10-20 µL.

-

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes specificity (resolution of the parent peak from degradation products), linearity, accuracy, precision, and robustness.

-

Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential for the identification and structural elucidation of degradation products.

Potential Signaling Pathway Interactions

While specific signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to carnosol suggests potential interactions with pathways related to inflammation and oxidative stress. Carnosol has been shown to interact with pathways such as NF-κB and Nrf2. It is plausible that this compound may exert its biological effects through similar mechanisms.

Conclusion

While direct stability data for this compound is limited, a robust understanding of its potential stability and degradation profile can be inferred from its physicochemical properties and the behavior of structurally related abietane diterpenes. This guide provides a framework for researchers and drug development professionals to design and execute comprehensive stability studies. Further investigation is crucial to fully characterize the degradation products and kinetics, which will be instrumental in the successful development of this compound as a therapeutic or functional ingredient. The proposed experimental workflows and analytical methods offer a starting point for generating the necessary data to ensure product quality, safety, and efficacy.

References

- 2. This compound | Benchchem [benchchem.com]

- 3. Carnosol and Related Substances Modulate Chemokine and Cytokine Production in Macrophages and Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 94529-97-2 | FD153453 | Biosynth [biosynth.com]

- 5. This compound CAS#: 94529-97-2 [m.chemicalbook.com]

- 6. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 20-Deoxocarnosol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 20-Deoxocarnosol, an abietane diterpenoid with noted biological activities. This document is intended to serve as a comprehensive resource, presenting quantitative NMR data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and development.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the scientific literature. This data is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 1 | 1.75 | m | |

| 1.35 | m | ||

| 2 | 1.65 | m | |

| 1.55 | m | ||

| 3 | 1.95 | m | |

| 1.50 | m | ||

| 5 | 2.80 | m | |

| 6 | 2.20 | m | |

| 1.90 | m | ||

| 7 | 4.67 | br t | 3.9 |

| 14 | 6.70 | s | |

| 15 | 3.25 | m | |

| 16 | 1.20 | br d | 6.0 |

| 17 | 1.21 | br d | 6.0 |

| 18 | 0.87 | s | |

| 19 | 1.15 | s | |

| 20 | 4.31 | d | 8.5 |

| 3.01 | d | 8.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 30.5 |

| 2 | 19.1 |

| 3 | 35.1 |

| 4 | 34.2 |

| 5 | 42.1 |

| 6 | 29.8 |

| 7 | 68.2 |

| 8 | 134.7 |

| 9 | 129.6 |

| 10 | 40.5 |

| 11 | 142.0 |

| 12 | 143.5 |

| 13 | 133.9 |

| 14 | 112.9 |

| 15 | 26.8 |

| 16 | 22.5 |

| 17 | 22.6 |

| 18 | 21.5 |

| 19 | 24.5 |

| 20 | 60.5 |

Experimental Protocols

The following is a generalized, yet detailed, protocol for the NMR spectroscopic analysis of this compound, based on standard methodologies for diterpenoids.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR spectroscopy.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for abietane diterpenoids.

-

Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent within a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is between 4.0 and 5.0 cm.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400, 500, or 600 MHz for ¹H).

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp, well-resolved peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.

-

1D ¹H NMR:

-

A standard pulse-acquire sequence is used.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

1D ¹³C NMR:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

2D NMR Experiments (for structural elucidation):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Data Processing and Analysis

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS).

-

Integration and Multiplicity Analysis (¹H NMR): The relative areas of the peaks are integrated to determine the proton ratios. The splitting patterns (multiplicities) and coupling constants (J-values) are analyzed to deduce connectivity.

-

Peak Picking and Assignment: All significant peaks in both ¹H and ¹³C spectra are identified. The assignments are made based on chemical shifts, multiplicities, and correlations observed in 2D NMR spectra.

Signaling Pathway Diagrams

This compound, along with structurally related compounds like carnosol, has demonstrated significant anti-inflammatory and antioxidant activities. The following diagrams illustrate the key signaling pathways modulated by these compounds.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Preliminary Insights into the Mechanism of Action of 20-Deoxocarnosol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of 20-deoxocarnosol, a naturally occurring diterpene. Drawing from available research, this document summarizes key findings, presents quantitative data, and outlines detailed experimental protocols relevant to its anti-inflammatory, antioxidant, and anticancer properties. Given the limited specific data on this compound, this guide also incorporates extensive research on the closely related and structurally similar compound, carnosol, to provide a foundational understanding and suggest adaptable methodologies for future investigations.

Core Bioactivities and Quantitative Data

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and cytotoxic effects. The available quantitative data from in vitro studies is summarized below.

| Bioactivity | Assay | Cell Line | Parameter | Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | IC50 | 11.2 ± 3.4 µM | [1] |

| Anti-inflammatory | Prostaglandin E2 (PGE2) Production Inhibition | RAW 264.7 | IC50 | > 20 µM | [1] |

| Cytotoxicity | Cell Viability | A549 (Lung Carcinoma) | IC50 | 40 µM | [2] |

| Cytotoxicity | Cell Viability | SMMC-7721 (Hepatocellular Carcinoma) | IC50 | 32.70 µM | [2] |

| Cytotoxicity | Cell Viability | HL-60 (Promyelocytic Leukemia) | IC50 | 15.15 µM | [2] |

| Cytotoxicity | Cell Viability | MCF-7 (Breast Adenocarcinoma) | IC50 | 40 µM | [2] |

| Cytotoxicity | Cell Viability | SW480 (Colon Adenocarcinoma) | IC50 | 24.79 µM | [2] |

| Cytotoxicity | Cell Viability | BEAS-2B (Normal Bronchial Epithelium) | IC50 | 40 µM | [2] |

Key Signaling Pathways and Proposed Mechanisms of Action

Based on studies of carnosol, a closely related diterpene, this compound is hypothesized to exert its biological effects through the modulation of several key signaling pathways, including NF-κB, STAT3, and Nrf2.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Carnosol has been shown to inhibit this pathway by preventing the nuclear translocation of the p65 subunit, a key step in NF-κB activation. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

References

Whitepaper: In Silico Prediction and Validation of Molecular Targets for 20-Deoxocarnosol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

20-Deoxocarnosol, a phenolic diterpene found in Rosmarinus officinalis (rosemary), exhibits significant anti-inflammatory properties. However, its precise molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy, integrating network pharmacology and molecular docking, to predict and prioritize protein targets of this compound. Furthermore, it provides detailed protocols for the experimental validation of these computational predictions. The proposed workflow aims to accelerate the elucidation of this compound's mechanism of action, providing a robust framework for its development as a potential therapeutic agent.

Introduction

This compound is a natural compound structurally related to carnosol and carnosic acid, major bioactive constituents of rosemary and sage known for their potent antioxidant and anti-inflammatory effects.[1][2][3] Studies have shown that these related compounds can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[2][4] Specifically, this compound has been demonstrated to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.[1]

Identifying the specific protein targets through which this compound exerts these effects is a critical step in understanding its therapeutic potential. Traditional target identification methods are often costly and time-consuming.[5] In silico approaches, such as network pharmacology and molecular docking, offer a powerful alternative to rapidly predict compound-target interactions and generate testable hypotheses.[6][7][8] This guide details a systematic methodology to first predict the targets of this compound computationally and then validate these findings through established biophysical and cellular assays.

In Silico Target Prediction Strategy

The proposed computational strategy employs a multi-step workflow that begins with broad target prediction and narrows down to a list of high-priority candidates for experimental validation. This approach leverages public databases and established bioinformatics tools to build a comprehensive picture of the compound's potential interactions within a biological system.

Methodology:

-

Ligand-Based Target Prediction: The 2D structure of this compound serves as the input for similarity-based algorithms (e.g., SwissTargetPrediction, ChEMBL). These tools predict potential targets by comparing the compound to a database of known ligands with annotated biological targets.

-

Structure-Based Target Prediction (Reverse Docking): A library of 3D protein structures, particularly those associated with inflammation and cancer (e.g., kinases, transcription factors), is assembled from the Protein Data Bank (PDB). This compound is computationally docked against this library to identify proteins with favorable binding energies.[6][9]

-

Protein-Protein Interaction (PPI) Network Construction: The lists of predicted targets from both methods are combined and used as input for a PPI database like STRING. This constructs a network where proteins (nodes) are connected based on known or predicted interactions (edges).[10]

-

Pathway and Functional Enrichment Analysis: The network is analyzed using tools like DAVID or ShinyGO to identify biological pathways (e.g., KEGG pathways) and Gene Ontology (GO) terms that are statistically overrepresented.[8] This helps to place the predicted targets into a functional context.

-

Target Prioritization: High-priority targets are selected based on a combination of factors:

-

Network Centrality: Key nodes in the PPI network (hubs) that connect multiple pathways are considered more important.

-

Docking Score: Targets with the most favorable predicted binding affinity.

-

Functional Relevance: Proteins known to be critical in inflammatory signaling pathways.

-

Predicted High-Priority Targets

Based on the known activity of the structurally similar compound carnosol, this framework is likely to identify key regulators of inflammation as high-priority targets.[4][8][11] The following table summarizes potential targets for this compound, presented with illustrative quantitative data that would be generated from the in silico workflow.

| Target Protein | Gene Name | Function / Pathway | Predicted Binding Energy (kcal/mol) | Rationale for Prioritization |

| IKKβ | IKBKB | Catalytic subunit of the IKK complex; essential for NF-κB activation. | -8.5 | Central node in the canonical NF-κB pathway; inhibition is a key anti-inflammatory strategy.[11][12] |

| p38 MAPK | MAPK14 | Key kinase in the MAPK signaling pathway, activated by cellular stress and cytokines. | -8.1 | Known target for anti-inflammatory drugs; carnosol affects MAPK signaling.[4] |

| HSP90 | HSP90AA1 | Molecular chaperone required for the stability of many signaling proteins, including kinases. | -9.2 | Identified as a high-affinity target for carnosol in cancer-related network pharmacology studies.[8] |

| 5-LOX | ALOX5 | Key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. | -7.9 | Carnosol has been identified as a dual inhibitor of 5-LOX and mPGES-1.[13] |

Hypothesized Signaling Pathway Modulation

The predicted targets strongly suggest that this compound interferes with the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its constitutive activation is linked to numerous chronic diseases.[10] A primary hypothesis is that this compound directly binds to and inhibits IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. This action would keep the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Validation Protocols

Following in silico prediction, experimental validation is essential to confirm direct target engagement and cellular activity. A tiered approach is recommended, starting with biophysical assays to confirm direct binding and progressing to cell-based assays to measure functional outcomes.

Protocol 5.1: Thermal Shift Assay (TSA) for Direct Target Binding

This assay assesses whether this compound binding stabilizes the target protein against thermal denaturation.[6][13][14] An increase in the protein's melting temperature (Tm) indicates a direct interaction.[1]

Materials:

-

Purified recombinant target protein (e.g., IKKβ).

-

Real-time PCR instrument (e.g., Bio-Rad CFX96).

-

96-well or 384-well PCR plates.

-

SYPRO Orange dye (5000x stock in DMSO).

-

TSA Buffer (e.g., 10 mM Tris pH 8, 150 mM NaCl).

-

This compound stock solution in DMSO.

Procedure:

-

Prepare Master Mix: For each reaction, prepare a master mix containing the target protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in TSA buffer.

-

Aliquot Compound: Dispense 1 µL of this compound (at various concentrations) or DMSO (vehicle control) into the wells of the PCR plate.

-

Add Protein Mix: Add 19 µL of the protein/dye master mix to each well for a final volume of 20 µL. Seal the plate with optical film.

-

Run Melt Curve: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.[5]

-

Data Analysis: Monitor the fluorescence of the SYPRO Orange dye. The Tm is the temperature at which the fluorescence signal is at the midpoint of the transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A significant positive ΔTm indicates stabilization and binding.

Protocol 5.2: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR provides quantitative, real-time data on the kinetics (association/dissociation rates) and affinity (KD) of the interaction.[7][9]

Materials:

-

SPR instrument (e.g., Biacore).

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Purified recombinant target protein ("ligand").

-

This compound ("analyte").

-

Running Buffer (e.g., HBS-EP+ buffer).

Procedure:

-

Ligand Immobilization: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS. Inject the target protein (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate pH 5.0) over the activated surface until the desired immobilization level (response units, RU) is reached. Deactivate any remaining active sites with ethanolamine.[3]

-

Analyte Injection: Prepare a serial dilution of this compound in running buffer.

-

Association/Dissociation: Inject each concentration of this compound over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 120 seconds) to monitor association.[4] Then, flow running buffer alone over the chip to monitor dissociation.

-

Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next injection.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 5.3: Western Blot for Cellular Pathway Inhibition

This assay determines if this compound affects the hypothesized signaling pathway within a relevant cell model (e.g., LPS-stimulated RAW264.7 macrophages).

Materials:

-

RAW264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagent.

Procedure:

-

Cell Treatment: Plate RAW264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to activate the NF-κB pathway.[4]

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Collect the total cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane via SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-phospho-IκBα) overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the detection reagent and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensity. A decrease in the p-IκBα signal (normalized to total IκBα or β-actin) in this compound-treated cells compared to the LPS-only control indicates inhibition of the NF-κB pathway.[8][12]

Conclusion

The integrated computational and experimental workflow detailed in this guide provides a powerful, systematic approach to identify and validate the molecular targets of this compound. By combining the predictive power of network pharmacology and molecular docking with the empirical rigor of biophysical and cellular assays, researchers can efficiently elucidate the compound's mechanism of action. This framework not only accelerates the scientific understanding of this promising natural product but also establishes a clear path for its potential translation into novel anti-inflammatory therapeutics.

References

- 1. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. dhvi.duke.edu [dhvi.duke.edu]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. Thermal Shift Assays [bio-protocol.org]

- 6. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. denovobiolabs.com [denovobiolabs.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

20-Deoxocarnosol: An In-Depth Technical Guide to its Antioxidant Activity via DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant activity of 20-deoxocarnosol, with a specific focus on its evaluation using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This document delves into the experimental protocols, underlying mechanisms, and potential signaling pathways involved in its antioxidant effects.

Introduction to this compound and its Antioxidant Potential

This compound is a phenolic diterpene found in rosemary (Rosmarinus officinalis), a plant renowned for its antioxidant properties. The antioxidant activity of rosemary extracts is largely attributed to its phenolic constituents, including carnosic acid, carnosol, and related compounds like this compound. These compounds play a crucial role in combating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant capacity of these molecules stems from their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.

The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of compounds. It relies on the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is proportional to the antioxidant's hydrogen-donating ability.

Quantitative Analysis of Antioxidant Activity: DPPH Assay

To provide a contextual understanding of its potential potency, the following table summarizes the DPPH IC50 values of structurally similar and co-occurring antioxidant compounds from rosemary.

| Compound | DPPH IC50 Value (µg/mL) | Reference Compound | DPPH IC50 Value (µg/mL) |

| Carnosol | ~15 - 30 | Ascorbic Acid | ~5 - 10 |

| Carnosic Acid | ~10 - 25 | Trolox | ~8 - 15 |

Note: The provided IC50 values for carnosol and carnosic acid are approximate ranges compiled from various studies and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standardized protocol for determining the antioxidant activity of this compound using the DPPH assay.

Materials and Reagents

-

This compound (as the test sample)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (as a positive control)

-

Spectrophotometer capable of measuring absorbance at 517 nm

-

Micropipettes and tips

-

96-well microplate or quartz cuvettes

-

Vortex mixer

Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.

-

Test Sample Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.

-

Serial Dilutions of Test Sample: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control Stock Solution: Prepare a stock solution of the positive control (ascorbic acid or Trolox) in the same manner as the test sample.

-

Serial Dilutions of Positive Control: Prepare a series of dilutions of the positive control to obtain a range of concentrations similar to the test sample.

Assay Procedure

-

Reaction Setup: In a 96-well microplate or test tubes, add 100 µL of the various concentrations of the test sample, positive control, or blank (methanol/ethanol) to respective wells.

-

Addition of DPPH: To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100

Where:

-

Acontrol is the absorbance of the control (DPPH solution without the test sample).

-

Asample is the absorbance of the test sample with the DPPH solution.

Determination of IC50 Value

The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test sample. The IC50 value is the concentration of the sample that causes 50% scavenging of the DPPH radicals and can be calculated from the graph using linear regression analysis.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the DPPH radical scavenging assay of this compound.

Proposed Antioxidant Signaling Pathway

Caption: Proposed Nrf2 signaling pathway for the antioxidant action of this compound.

Mechanism of Antioxidant Action

Direct Radical Scavenging

The primary antioxidant mechanism of this compound in the DPPH assay is direct radical scavenging through hydrogen atom transfer (HAT). The phenolic hydroxyl groups on the aromatic ring of this compound are crucial for this activity. The hydrogen atom from a hydroxyl group is readily donated to the DPPH radical, which is a stable nitrogen-centered free radical. This donation neutralizes the DPPH radical, converting it to DPPH-H (2,2-diphenyl-1-picrylhydrazine), and in the process, the this compound molecule becomes a relatively stable phenoxyl radical. The stability of this phenoxyl radical is due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from initiating new oxidation chains.

Cellular Antioxidant Signaling Pathway: The Nrf2-Keap1 Pathway

Beyond direct radical scavenging, the protective effects of this compound in a biological system are likely mediated through the activation of endogenous antioxidant defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress. While direct studies on this compound's effect on this pathway are limited, evidence from the structurally similar compound, carnosol, strongly suggests its involvement.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. The upregulation of these protective proteins enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby conferring a robust and lasting antioxidant effect.

Conclusion

This compound, a phenolic diterpene from rosemary, exhibits significant antioxidant potential. The DPPH assay serves as a reliable method for quantifying its free radical scavenging ability. While specific IC50 values for this compound are not widely reported, comparative data from related compounds suggest it is a potent antioxidant. The mechanism of action involves direct hydrogen atom donation to neutralize free radicals and, likely, the activation of the Nrf2 signaling pathway to bolster cellular antioxidant defenses. Further research is warranted to fully elucidate the quantitative antioxidant capacity and the precise molecular mechanisms underlying the health-promoting effects of this compound. This technical guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development who are interested in harnessing the therapeutic potential of this natural compound.

References

Initial Screening of 20-Deoxocarnosol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxocarnosol, a naturally occurring abietane diterpene found in plants of the Lamiaceae family, such as Salvia species, has garnered interest for its potential therapeutic properties. As a derivative of the well-studied antioxidant carnosol, this compound is emerging as a compound of interest for its own distinct bioactivities. This technical guide provides an in-depth overview of the initial screening of this compound's bioactivity, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The bioactivity of this compound has been evaluated across several key areas. The following tables summarize the available quantitative data from initial screening studies.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 15.15 |

| SW480 | Colon Adenocarcinoma | 24.79 |

| SMMC-7721 | Hepatocellular Carcinoma | 32.70 |

| A549 | Lung Carcinoma | 40 |

| MCF-7 | Breast Adenocarcinoma | 40 |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | ~5.0 |

Table 3: Antioxidant Activity of this compound

| Assay | Method | Result |

| DPPH Radical Scavenging | Spectrophotometry | Data not available |

| Oxygen Radical Absorbance Capacity (ORAC) | Fluorescence | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the protocols for the key experiments cited in the data presentation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is then calculated.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of the DPPH radical decays, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of a 0.2 mM DPPH solution in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

The following diagrams illustrate key cellular pathways and experimental workflows relevant to the bioactivity of this compound.

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Inferred mechanism of this compound inducing apoptosis via intrinsic and extrinsic pathways.

Conclusion

The initial bioactivity screening of this compound reveals its potential as a cytotoxic and anti-inflammatory agent. The provided data, particularly its efficacy against various cancer cell lines and its ability to inhibit nitric oxide production, warrants further investigation. However, to fully elucidate its therapeutic potential, more comprehensive studies are required. Future research should focus on determining the antioxidant capacity of this compound using standardized assays like DPPH and ORAC. Furthermore, in-depth mechanistic studies are crucial to confirm its modulatory effects on key signaling pathways such as NF-κB and apoptosis, which are currently inferred from the activities of structurally related compounds. This technical guide serves as a foundational resource to encourage and guide future research into the promising bioactivities of this compound.

20-Deoxocarnosol: A Technical Guide on its Discovery and History

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding 20-Deoxocarnosol is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available data and leverages detailed information from structurally similar and extensively studied related compounds, namely carnosol and carnosic acid, to infer potential biological activities and relevant experimental methodologies. All data and protocols derived from related compounds are explicitly identified.

Introduction to this compound

This compound is a naturally occurring diterpenoid with the chemical formula C₂₀H₂₈O₃. Its Chemical Abstracts Service (CAS) registry number is 94529-97-2. While its direct biological activities and therapeutic potential are not extensively documented, its structural similarity to carnosol and carnosic acid, potent antioxidant and anti-inflammatory agents isolated from Salvia species (sage) and Rosmarinus officinalis (rosemary), suggests it may possess similar valuable properties. A related compound, 16-hydroxy-20-deoxocarnosol, has been isolated from Salvia mellifera, indicating that derivatives of this compound exist in nature.

This technical guide aims to consolidate the known information on this compound and provide a detailed framework for its further investigation, drawing parallels with its well-researched analogs.

Discovery and History

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₃ | Inferred from chemical databases |

| Molecular Weight | 316.43 g/mol | Inferred from chemical databases |

| CAS Number | 94529-97-2 | Publicly available chemical data |

Potential Biological Activities and Quantitative Data (Inferred from Carnosol and Carnosic Acid)

Due to the lack of specific quantitative data for this compound, the following tables summarize the biological activities of its close structural analogs, carnosol and carnosic acid. These values provide a potential range of activity that could be expected for this compound and can serve as a benchmark for future studies.

Antioxidant Activity

| Compound | Assay | IC₅₀ Value | Cell Line/System |

| Carnosol | DPPH Radical Scavenging | Not specified, but potent | Chemical assay |

| Carnosic Acid | DPPH Radical Scavenging | Not specified, but potent | Chemical assay |

Anti-inflammatory Activity

| Compound | Assay | IC₅₀ Value | Cell Line/System |

| Carnosol | Nitric Oxide (NO) Production Inhibition | 9.4 µM | LPS-stimulated RAW 264.7 macrophages |

Cytotoxic Activity

| Compound | Cell Line | IC₅₀ Value |

| Carnosol | MCF-7 (Breast Cancer) | 82 µM |

| Carnosic Acid | MCF-7 (Breast Cancer) | 96 µM |

Experimental Protocols (Based on Methodologies for Carnosol and Carnosic Acid)

The following are detailed experimental protocols commonly used to assess the biological activities of diterpenoids like carnosol and carnosic acid. These methods are directly applicable to the study of this compound.

Isolation of Diterpenoids from Salvia species

-

Extraction: Dried and powdered leaves of the Salvia species are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The active fraction (typically the less polar fractions for diterpenoids) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-